Foxm1-IN-2

Description

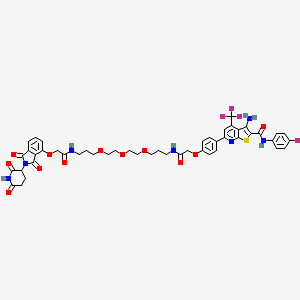

Propriétés

Formule moléculaire |

C48H47F4N7O12S |

|---|---|

Poids moléculaire |

1022.0 g/mol |

Nom IUPAC |

3-amino-6-[4-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C48H47F4N7O12S/c49-28-8-10-29(11-9-28)56-44(64)42-41(53)40-32(48(50,51)52)24-33(57-45(40)72-42)27-6-12-30(13-7-27)70-25-37(61)54-16-2-18-67-20-22-69-23-21-68-19-3-17-55-38(62)26-71-35-5-1-4-31-39(35)47(66)59(46(31)65)34-14-15-36(60)58-43(34)63/h1,4-13,24,34H,2-3,14-23,25-26,53H2,(H,54,61)(H,55,62)(H,56,64)(H,58,60,63) |

Clé InChI |

YAMKNIGHNZRGJK-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=C(C=C4)C5=NC6=C(C(=C5)C(F)(F)F)C(=C(S6)C(=O)NC7=CC=C(C=C7)F)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to FDI-6: A Novel Small Molecule Inhibitor of the FOXM1 Transcription Factor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and therapeutic resistance.[1][2] Its central role in tumorigenesis makes it a compelling target for anticancer drug development. However, transcription factors have historically been challenging to inhibit with small molecules. This whitepaper provides a detailed technical overview of a novel FOXM1 inhibitor, FDI-6, a first-in-class small molecule that directly targets FOXM1 and disrupts its transcriptional program.[1][2] We will also discuss the recent repurposing of two FDA-approved drugs, pantoprazole and rabeprazole, as FOXM1 inhibitors.

FDI-6: A Direct Inhibitor of FOXM1-DNA Binding

FDI-6 was identified from a high-throughput screen of over 54,000 small molecules as a potent inhibitor of the interaction between the FOXM1 DNA-binding domain (DBD) and its consensus DNA sequence.[1][2] Unlike other putative FOXM1 inhibitors which can have off-target effects, FDI-6 has been shown to be a specific and direct inhibitor of FOXM1.[1]

Mechanism of Action

FDI-6 functions by directly binding to the FOXM1 protein, which in turn displaces FOXM1 from its genomic target loci.[1] This prevents the recruitment of the necessary transcriptional machinery and leads to the downregulation of FOXM1 target genes that are essential for cell cycle progression, particularly those involved in the G2/M transition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for FDI-6 and the repurposed FOXM1 inhibitors, pantoprazole and rabeprazole.

| Inhibitor | Assay | Metric | Value | Cell Line(s) | Reference |

| FDI-6 | FOXM1-DNA Binding | IC50 | 22.5 µM | In vitro | [1] |

| FDI-6 | Cell Viability | GI50 | 18.0 µM | MCF-7 | [1] |

| FDI-6 | Cell Viability | GI50 | 21.8 µM | MDA-MB-231 | [1] |

| FDI-6 | Cell Viability | GI50 | 18.1 µM | PEO-1 | [1] |

| Pantoprazole | FOXM1 Inhibition | Effective Conc. | 30 µM | BT-20 | [3][4] |

| Pantoprazole | FOXM1 Inhibition | Effective Conc. | 70 µM | MCF-7 | [3][4] |

| Rabeprazole | FOXM1 Inhibition | Effective Conc. | 10 µM | BT-20, MCF-7 | [3][4] |

Table 1: In Vitro Efficacy of FOXM1 Inhibitors

| Inhibitor | Target Gene | Effect | Cell Line | Reference |

| FDI-6 | CDC25B | Downregulation | MCF-7, MDA-MB-231, PEO-1 | [1] |

| FDI-6 | Cyclin B1 | Downregulation | TNBC cells | [5] |

| FDI-6 | Snail | Downregulation | TNBC cells | [5] |

| Pantoprazole | eEF2K, pEF2 | Downregulation | Breast cancer cells | [3][4] |

| Rabeprazole | eEF2K, pEF2 | Downregulation | Breast cancer cells | [3][4] |

Table 2: Effect of FOXM1 Inhibitors on Downstream Targets

Experimental Protocols

FOXM1-DNA Binding Inhibition Assay (High-Throughput Screen)

This protocol describes the fluorescence polarization (FP) assay used to identify FDI-6.

-

Reagents:

-

Purified recombinant GST-tagged FOXM1 DNA-binding domain (DBD).

-

Fluorescently labeled 16-bp DNA duplex containing the FOXM1 consensus binding site.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

-

Procedure:

-

A solution of FOXM1 DBD and the fluorescently labeled DNA probe is prepared in the assay buffer to achieve a final concentration that yields a robust FP signal.

-

The test compounds (including FDI-6) are added to the wells of a 1536-well plate.

-

The FOXM1 DBD/DNA probe mixture is dispensed into the wells containing the test compounds.

-

The plates are incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates inhibition of the FOXM1-DNA interaction.

-

Cell Viability Assay

This protocol outlines a typical cell viability assay used to determine the GI50 of FOXM1 inhibitors.

-

Cell Culture:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of the FOXM1 inhibitor (e.g., FDI-6, pantoprazole, or rabeprazole) or DMSO as a vehicle control.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the MTT or Sulforhodamine B (SRB) assay, following the manufacturer's instructions.

-

The absorbance is measured using a plate reader, and the data is analyzed to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).

-

Western Blot Analysis

This protocol is used to assess the protein levels of FOXM1 and its downstream targets.

-

Cell Lysis:

-

Cells treated with the FOXM1 inhibitor or vehicle control are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., FOXM1, Cyclin B1, eEF2K, and a loading control like β-actin).

-

The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of FOXM1 and its inhibition by small molecules.

Caption: General experimental workflow for the evaluation of FOXM1 inhibitors.

Conclusion

FDI-6 represents a significant advancement in the ability to pharmacologically target the FOXM1 transcription factor. Its direct binding mechanism and specificity make it a valuable tool for studying FOXM1 biology and a promising lead compound for the development of novel anticancer therapeutics. Furthermore, the identification of FDA-approved drugs, pantoprazole and rabeprazole, as FOXM1 inhibitors opens up new avenues for drug repurposing in oncology. Further preclinical and clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Investigating the Role of Foxm1-IN-2 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FoxM1) transcription factor is a critical regulator of cell cycle progression, with its overexpression strongly correlated with the proliferation and progression of numerous human cancers. This has positioned FoxM1 as a promising therapeutic target for oncology drug development. This technical guide delves into the role of Foxm1-IN-2, a novel inhibitor of FoxM1, in inducing cell cycle arrest. While specific quantitative data for this compound is not yet publicly available, this document provides a comprehensive framework for its investigation, drawing on established methodologies and data from other known FoxM1 inhibitors. We will explore the underlying signaling pathways, provide detailed experimental protocols for assessing its efficacy, and present data in a structured format to facilitate analysis and comparison.

Introduction to FoxM1 and its Role in the Cell Cycle

FoxM1 is a proliferation-associated transcription factor that plays a pivotal role in both the G1/S and G2/M transitions of the cell cycle.[1][2] Its transcriptional activity is tightly regulated, peaking during the G2/M phase to promote the expression of a host of genes essential for mitosis, including Polo-like kinase 1 (PLK1), Aurora B kinase, and Cyclin B1.[1][3] Dysregulation of FoxM1 leads to uncontrolled cell proliferation, a hallmark of cancer.

The activity of FoxM1 is controlled by a complex signaling network. Upstream, its activation is dependent on phosphorylation by cyclin-dependent kinases (Cdks).[1] Downstream, FoxM1 orchestrates the timely expression of genes necessary for mitotic entry and execution.[1] Given its central role in cell proliferation and its frequent overexpression in tumors, inhibiting FoxM1 activity presents a compelling strategy for cancer therapy.

This compound: A Targeted Approach to Induce Cell Cycle Arrest

This compound is a small molecule inhibitor designed to target the transcriptional activity of FoxM1. By inhibiting FoxM1, this compound is hypothesized to disrupt the expression of critical cell cycle genes, leading to an arrest in cell proliferation. The primary mechanism of action is expected to be the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating.

While specific data for this compound is not available, other FoxM1 inhibitors have demonstrated potent anti-proliferative effects. For instance, FDI-6 has an IC50 ranging from 1-11 μM in triple-negative breast cancer cells.[4] Another inhibitor, NB-73, has shown an IC50 of 73 nM.[5] These inhibitors typically induce a G2/M phase arrest.[3]

Key Signaling Pathways

The signaling pathway affected by this compound is central to cell cycle control. A simplified representation of this pathway is illustrated below.

Data Presentation: Quantitative Analysis of Foxm1 Inhibitor Activity

To systematically evaluate the efficacy of a FoxM1 inhibitor, quantitative data should be collected and organized for clear comparison. Below are example tables populated with hypothetical data for "this compound", based on reported values for other FoxM1 inhibitors.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| U2OS | Osteosarcoma | Data not available |

Note: IC50 values for other FoxM1 inhibitors range from nanomolar to low micromolar concentrations. For example, NB-55 has an IC50 of 2-10 µM in breast cancer cell lines and NB-73 has an IC50 of 73 nM.[3][5]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | Data not available | Data not available | Data not available |

| This compound (1x IC50) | Data not available | Data not available | Data not available |

| This compound (2x IC50) | Data not available | Data not available | Data not available |

Note: Treatment with FoxM1 inhibitors like NB-73 has been shown to induce an increase in the G2/M population.[3]

Table 3: Effect of this compound on the Expression of FoxM1 Target Genes

| Gene | Treatment (24h) | Fold Change (mRNA) | Protein Level Change |

| PLK1 | This compound (1x IC50) | Data not available | Data not available |

| Cyclin B1 | This compound (1x IC50) | Data not available | Data not available |

| Aurora B Kinase | This compound (1x IC50) | Data not available | Data not available |

Note: Inhibition of FoxM1 is expected to lead to a decrease in both the mRNA and protein levels of its downstream targets.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for investigating the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Select a panel of cancer cell lines with varying levels of FoxM1 expression.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare working concentrations by diluting the stock solution in a complete culture medium.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control.

Cell Viability Assay (IC50 Determination)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of novel small molecule inhibitors of FOXM1 as potential therapeutic agents for breast cancer | IDEALS [ideals.illinois.edu]

- 5. FOXM1 inhibitor NB-73 | FOXM1 inhibitor | Probechem Biochemicals [probechem.com]

Preliminary Studies on the Effect of Foxm1 Inhibition on Oncogenesis: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "Foxm1-IN-2". Therefore, this technical guide provides a comprehensive overview of the effects of representative Forkhead Box M1 (FOXM1) inhibitors on oncogenesis, drawing upon preliminary studies of analogous small molecule inhibitors. The experimental protocols and data presented herein are illustrative of the methodologies used to evaluate compounds targeting the FOXM1 transcription factor.

Introduction to FOXM1 as an Onco-Target

Forkhead Box M1 (FOXM1) is a transcription factor that plays a pivotal role in the regulation of the cell cycle, particularly in the G1 to S and G2 to M phase transitions.[1] Its expression is tightly controlled in normal adult tissues but is frequently upregulated in a wide array of human cancers, including those of the breast, lung, prostate, liver, and brain.[2][3] This overexpression is often correlated with tumor progression, metastasis, and resistance to chemotherapy, making FOXM1 a compelling target for anticancer drug development.[2][4] The primary mechanism of oncogenesis driven by FOXM1 involves the transcriptional activation of genes essential for cell proliferation, DNA repair, and angiogenesis.[5]

Small molecule inhibitors of FOXM1 have been developed to disrupt its oncogenic activity. These inhibitors typically function by targeting the DNA-binding domain (DBD) of FOXM1, thereby preventing its interaction with the promoter regions of its target genes.[4][6] This guide will summarize the key findings from preliminary studies on such inhibitors, present the data in a structured format, detail the experimental protocols employed, and visualize the relevant biological pathways and workflows.

Quantitative Data on the Effects of FOXM1 Inhibitors

The following tables summarize the quantitative data from in vitro and in vivo studies of representative FOXM1 inhibitors. These values are indicative of the potency and efficacy that would be assessed for a novel compound like this compound.

Table 1: In Vitro Efficacy of Representative FOXM1 Inhibitors

| Compound Class | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |

| Thiazole Antibiotic | Breast (MCF-7, MDA-MB-231) | Cell Viability | IC50 | 0.5 - 2.5 µM | [7] |

| Benzothiazole | Prostate (PC-3, LNCaP, DU-145) | Cell Proliferation | % Inhibition | Significant at 10 µM | [8] |

| Natural Product | Ovarian (SKOV3) | Apoptosis | % Apoptotic Cells | Dose-dependent increase | [9] |

| Repurposed Drug (PPI) | Breast (BT-20) | FOXM1 Inhibition | Effective Conc. | 10 µM (Rabeprazole) | [10] |

| Repurposed Drug (PPI) | Breast (MCF-7) | FOXM1 Inhibition | Effective Conc. | 70 µM (Pantoprazole) | [10] |

| Small Molecule (FDI-6) | Various | DNA Binding | Ki | ~5 µM | [6] |

Table 2: In Vivo Efficacy of Representative FOXM1 Inhibition Strategies

| Inhibition Strategy | Cancer Model | Animal Model | Endpoint | Result | Reference |

| siRNA Nanoparticles | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Nude Mice | Tumor Growth Inhibition | Significant reduction vs. control | [3] |

| Genetic Ablation | Hepatocellular Carcinoma | Transgenic Mice | Tumor Incidence | Resistant to carcinogen-induced tumors | [7] |

| Small Molecule Inhibitor | Breast Cancer (xenograft) | Mouse Model | Tumor Volume Reduction | Significant suppression of tumor growth | [11] |

Experimental Protocols

This section details the standard methodologies used to assess the anti-oncogenic effects of FOXM1 inhibitors.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), PC-3 (prostate cancer), and U2OS (osteosarcoma) are commonly used.[8][12][13]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability and Proliferation Assays

-

MTT/CCK-8 Assay: To determine the cytotoxic or cytostatic effects of a FOXM1 inhibitor, cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 24-72 hours.[14] Cell viability is then assessed by adding MTT or CCK-8 solution and measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Colony Formation Assay: This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies. Cells are seeded at a low density in 6-well plates and treated with the inhibitor. After 1-2 weeks, colonies are fixed, stained with crystal violet, and counted.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated and untreated cells are stained with Annexin V-FITC and PI.[1] The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Western Blot for Apoptosis Markers: Protein lysates from treated cells are subjected to SDS-PAGE and Western blotting to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Cell Cycle Analysis

-

PI Staining and Flow Cytometry: Cells are treated with the FOXM1 inhibitor, harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A common effect of FOXM1 inhibition is an accumulation of cells in the G2/M phase.[1]

Cell Migration and Invasion Assays

-

Transwell Assay: The effect of the inhibitor on cell migration is assessed using Transwell inserts. Cells are seeded in the upper chamber in serum-free media, with the lower chamber containing media with a chemoattractant (e.g., FBS). After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted. For invasion assays, the insert is pre-coated with Matrigel.

Western Blotting for Target Gene Expression

-

Procedure: Cells are treated with the FOXM1 inhibitor, and total protein is extracted. Protein concentration is determined by a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against FOXM1 and its downstream targets (e.g., Cyclin B1, CDK1, Survivin, c-Myc).[15] A loading control like β-actin or GAPDH is used to ensure equal protein loading.[14]

Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To confirm that the inhibitor blocks the binding of FOXM1 to the promoter regions of its target genes.

-

Procedure: Cells are treated with the inhibitor and then cross-linked with formaldehyde. The chromatin is sheared, and the FOXM1-DNA complexes are immunoprecipitated using an anti-FOXM1 antibody. After reversing the cross-links, the precipitated DNA is purified and analyzed by qPCR using primers specific for the promoter regions of known FOXM1 target genes.

In Vivo Tumor Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure: Human cancer cells are injected subcutaneously or orthotopically into the mice.[3] Once tumors are established, the mice are treated with the FOXM1 inhibitor or a vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral). Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations: Signaling Pathways and Experimental Workflows

FOXM1-Related Signaling Pathways in Oncogenesis

Caption: Key signaling pathways activating FOXM1 and its downstream oncogenic effects.

Experimental Workflow for In Vitro Evaluation of a FOXM1 Inhibitor

Caption: A typical workflow for the in vitro characterization of a novel FOXM1 inhibitor.

Logical Relationship of FOXM1 Inhibition and Oncogenesis

Caption: The logical framework illustrating how FOXM1 inhibition counteracts its oncogenic function.

Conclusion

The transcription factor FOXM1 is a validated and high-priority target in oncology. While specific information on "this compound" is not currently in the public domain, the established methodologies and the data from analogous compounds provide a robust framework for its preclinical evaluation. Preliminary studies on any novel FOXM1 inhibitor would focus on quantifying its potency in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle. Further investigations would confirm its mechanism of action by demonstrating the downregulation of FOXM1 target genes and its efficacy in in vivo models of cancer. The collective evidence strongly supports the continued development of specific and potent FOXM1 inhibitors as a promising therapeutic strategy for a variety of human malignancies.

References

- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FOX(M1) NEWS – it is cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Increased Levels of the FoxM1 Transcription Factor Accelerate Development and Progression of Prostate Carcinomas in both TRAMP and LADY Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FOXM1: A Multifunctional Oncoprotein and Emerging Therapeutic Target in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. oncotarget.com [oncotarget.com]

- 13. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Foxm1-IN-2 as a potential therapeutic agent for solid tumors

Foxm1-IN-2: A Potential Therapeutic Agent for Solid Tumors

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The small molecule inhibitor "this compound" as a specific entity was not explicitly identified in the available literature. This guide is based on the properties and preclinical data of a representative and well-characterized Foxm1 inhibitor, Thiostrepton, to illustrate the potential of targeting the Foxm1 pathway in solid tumors.

Introduction

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle, playing a pivotal role in cell proliferation, differentiation, and apoptosis.[1] Its overexpression is a common feature in a wide array of human solid tumors, including breast, lung, liver, prostate, and ovarian cancers, and is frequently associated with poor prognosis, metastasis, and resistance to therapy.[2][3][4] This oncogenic activity makes FOXM1 an attractive target for the development of novel cancer therapeutics.[5] This technical guide provides a comprehensive overview of a potent FOXM1 inhibitor, Thiostrepton (herein referred to as a representative "this compound"), as a potential therapeutic agent for solid tumors.

Mechanism of Action

FOXM1 exerts its oncogenic effects by transcriptionally activating a host of genes involved in cell cycle progression (e.g., Cyclin B1, CDC25B), DNA damage repair (e.g., BRCA2, RAD51), and angiogenesis (e.g., VEGF).[1][6] Thiostrepton inhibits FOXM1 activity through multiple mechanisms. It has been shown to downregulate FOXM1 expression at both the mRNA and protein levels.[7] Furthermore, it can induce the degradation of the FOXM1 protein.[8] By inhibiting FOXM1, Thiostrepton effectively blocks the transcription of its downstream target genes, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[7][8]

Signaling Pathways

FOXM1 is a central node in a complex network of signaling pathways that drive tumorigenesis. Its expression and activity are regulated by various upstream signals, including the Ras-MAPK and PI3K-AKT pathways. In turn, FOXM1 controls downstream pathways critical for cancer cell survival and proliferation.

Caption: The FOXM1 signaling pathway and the inhibitory action of Thiostrepton.

Preclinical Efficacy

In Vitro Studies

The anti-proliferative activity of Thiostrepton has been evaluated in various solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MG-63 | Osteosarcoma | ~4 | [7] |

| HOS-MNNG | Osteosarcoma | ~4 | [7] |

| Ovarian Cancer Cells | Ovarian Cancer | 3 (effective dose) | [8] |

In Vivo Studies

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of targeting the FOXM1 pathway. While specific in vivo data for Thiostrepton in a solid tumor model was not detailed in the provided search results, a general protocol for a FOXM1-targeting agent (FOXM1-PROTAC) provides a framework for such studies.

| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Citation |

| BALB/c nude mice | Hepatocellular Carcinoma (HepG2 xenograft) | FOXM1-PROTAC (20 mg/kg, intratumoral) | Once daily for 14 days | Significant tumor growth inhibition | [9] |

| BALB/c nude mice | Breast Cancer (MDA-MB-231 xenograft) | FOXM1-PROTAC (20 mg/kg, intratumoral) | Once daily for 14 days | Significant tumor growth inhibition | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline standard protocols for key experiments in the evaluation of FOXM1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed cancer cells (e.g., 3 x 10³ cells/well) in a 96-well plate and incubate overnight.[10]

-

Treat the cells with various concentrations of the FOXM1 inhibitor in triplicate and incubate for 24, 48, or 72 hours.[10]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[10][11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 490-570 nm using a microplate reader.[10][11]

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as FOXM1 and its downstream targets.

Caption: General workflow for Western blot analysis.

Protocol:

-

Treat cells with the FOXM1 inhibitor for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Determine the protein concentration using a BCA assay.[12]

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with a primary antibody against FOXM1 or a downstream target overnight at 4°C.[13][14]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Visualize the protein bands using a chemiluminescence detection reagent.[12]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FOXM1 inhibitor in a mouse model.

Caption: Workflow for an in vivo xenograft study.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[9]

-

Monitor tumor growth until the tumors reach a volume of 50-100 mm³.[9]

-

Randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Administer the FOXM1 inhibitor at a predetermined dose and schedule (e.g., daily intratumoral injections).[9] The control group receives the vehicle.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).[15]

-

Monitor the body weight of the mice as a measure of toxicity.[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[9]

Conclusion and Future Directions

The inhibition of FOXM1 presents a promising therapeutic strategy for a broad range of solid tumors. Preclinical data for representative FOXM1 inhibitors like Thiostrepton demonstrate potent anti-cancer activity both in vitro and in vivo. Further research is warranted to identify and optimize novel FOXM1 inhibitors with improved pharmacological properties. The development of specific and potent FOXM1 inhibitors, such as the conceptual "this compound," holds the potential to provide a new and effective treatment option for patients with solid tumors, particularly those that are resistant to current therapies. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, and ultimately, well-designed clinical trials to translate these promising findings into patient benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Prognostic value of FOXM1 in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Multiple faces of FoxM1 transcription factor: Lessons from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FOXM1 Inhibition in Ovarian Cancer Tissue Cultures Affects Individual Treatment Susceptibility Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule targeting FOXM1 DNA binding domain exhibits anti-tumor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. origene.com [origene.com]

- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 14. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

Understanding the Transcriptional Landscape Altered by Foxm1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forkhead Box M1 (FoxM1) transcription factor is a critical regulator of cell cycle progression and is implicated in the pathogenesis of numerous human cancers. Its role in promoting proliferation, angiogenesis, and DNA repair makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the transcriptional targets affected by the inhibition of FoxM1, with a focus on the hypothetical inhibitor "Foxm1-IN-2". While specific data for a compound named "this compound" is not prevalent in public literature, this document extrapolates the expected effects based on the established mechanisms of other known FoxM1 inhibitors. We will delve into the signaling pathways, present quantitative data on transcriptional changes, and provide detailed experimental protocols for studying the effects of FoxM1 inhibition.

FoxM1 Signaling Pathways

FoxM1 is a key downstream effector of various oncogenic signaling pathways and itself regulates a vast network of genes essential for cell division and survival. Understanding these pathways is crucial for contextualizing the impact of a FoxM1 inhibitor.

Upstream Regulation of FoxM1

Multiple signaling cascades converge on FoxM1 to regulate its expression and activity. The Ras-MAPK and PI3K-AKT pathways are two of the most prominent upstream regulators.[1] Activation of these pathways, often through receptor tyrosine kinases like HER2, leads to the phosphorylation and activation of FoxM1, promoting its nuclear localization and transcriptional activity.[1][2][3]

Downstream Transcriptional Targets of FoxM1

FoxM1 orchestrates the expression of a large cohort of genes primarily involved in the G2 and M phases of the cell cycle.[4][5][6] By binding to the promoter regions of these genes, FoxM1 drives the cell through mitosis.[4] A hypothetical inhibitor, this compound, would be expected to suppress the expression of these downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Transcriptional Targets Affected by FoxM1 Inhibition

The inhibition of FoxM1 is expected to lead to a significant downregulation of its target genes. The following tables summarize the known transcriptional targets of FoxM1, which would be hypo-activated upon treatment with an inhibitor like this compound. The data is compiled from various studies employing techniques such as siRNA-mediated knockdown and treatment with known FoxM1 inhibitors.

Table 1: Key Transcriptional Targets of FoxM1 Involved in Cell Cycle Progression

| Gene Symbol | Gene Name | Function in Cell Cycle | Expected Change with this compound | Reference |

| PLK1 | Polo-like kinase 1 | Mitotic entry, spindle formation, cytokinesis | Downregulation | [1][4] |

| CCNB1 | Cyclin B1 | G2/M transition, activation of CDK1 | Downregulation | [1][5] |

| CDC25B | Cell division cycle 25B | Activation of CDK1/Cyclin B1 complex | Downregulation | [1][4] |

| AURKB | Aurora kinase B | Chromosome segregation, cytokinesis | Downregulation | [4] |

| SKP2 | S-phase kinase-associated protein 2 | G1/S transition, degradation of p27 | Downregulation | [4][7] |

| CKS1 | CDC28 protein kinase regulatory subunit 1 | G1/S transition, degradation of p27 | Downregulation | [4][7] |

| CENPA | Centromere protein A | Kinetochore assembly | Downregulation | [4] |

| CENPF | Centromere protein F | Kinetochore-microtubule attachment | Downregulation | [4] |

Table 2: Key Transcriptional Targets of FoxM1 Involved in Other Cancer Hallmarks

| Gene Symbol | Gene Name | Function | Expected Change with this compound | Reference |

| BRCA2 | Breast cancer 2, early onset | DNA double-strand break repair | Downregulation | [8][9] |

| XRCC1 | X-ray repair cross complementing 1 | Base excision repair | Downregulation | [8][9] |

| VEGF | Vascular endothelial growth factor | Angiogenesis | Downregulation | [1] |

| MMP-2 | Matrix metallopeptidase 2 | Extracellular matrix degradation, invasion | Downregulation | [1] |

| MMP-9 | Matrix metallopeptidase 9 | Extracellular matrix degradation, invasion | Downregulation | [1] |

| JNK1 | c-Jun N-terminal kinase 1 | G1/S transition, cell migration | Downregulation | [10] |

| SOX2 | SRY-box transcription factor 2 | Stem cell pluripotency | Downregulation | [11] |

Experimental Protocols

To assess the impact of a FoxM1 inhibitor like this compound on transcriptional targets, a series of well-established molecular biology techniques are employed.

Cell Culture and Treatment

-

Cell Lines: Select cancer cell lines with known high expression of FoxM1 (e.g., U2OS, MDA-MB-231, various ovarian cancer cell lines).[4][12]

-

Culture Conditions: Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Inhibitor Treatment: Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours) to determine the optimal dose and duration for target engagement. A vehicle control (e.g., DMSO) should be run in parallel.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the mRNA levels of FoxM1 target genes.

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Use primers specific for the target genes (e.g., PLK1, CCNB1, BRCA2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

References

- 1. Multiple faces of FoxM1 transcription factor: Lessons from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel functions of FoxM1: from molecular mechanisms to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk2 mediates stabilization of the FoxM1 transcription factor to stimulate expression of DNA repair genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FoxM1 Regulates Transcription of JNK1 to Promote the G1/S Transition and Tumor Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FOXM1 regulates expression of eukaryotic elongation factor 2 kinase and promotes proliferation, invasion and tumorgenesis of human triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Proliferative Effects of FoxM1 Inhibition: A Technical Overview

Introduction

The Forkhead Box M1 (FoxM1) transcription factor is a critical regulator of the cell cycle, playing a pivotal role in the G1/S and G2/M transitions.[1][2] Its expression is tightly controlled in normal proliferating cells, but it is frequently overexpressed in a wide range of human cancers, correlating with increased tumor growth, metastasis, and poor prognosis.[3][4][5] This oncogenic activity has positioned FoxM1 as a promising target for novel anti-cancer therapies. While the specific compound "Foxm1-IN-2" is not prominently documented in the reviewed literature, this guide will provide an in-depth technical overview of the anti-proliferative effects observed with various methods of FoxM1 inhibition, including small molecule inhibitors and siRNA-mediated knockdown, which would be analogous to the expected effects of a hypothetical this compound. This document is intended for researchers, scientists, and drug development professionals.

The Role of FoxM1 in Cell Proliferation and Cancer

FoxM1 drives cell proliferation by transcriptionally activating a host of genes essential for cell cycle progression.[2][6] These include genes encoding for cyclins (e.g., Cyclin B1, Cyclin D1), cyclin-dependent kinases (CDKs), and proteins required for mitosis such as Aurora B kinase and Polo-like kinase 1 (PLK1).[1][2][6] Dysregulation of FoxM1 leads to uncontrolled cell division, a hallmark of cancer.[7][8] Furthermore, FoxM1 is implicated in DNA damage repair and the suppression of apoptosis, contributing to cancer cell survival and resistance to chemotherapy.[4][9]

Anti-Proliferative Effects of FoxM1 Inhibition

Inhibition of FoxM1 has consistently demonstrated potent anti-proliferative effects across various cancer cell lines. The primary outcomes of FoxM1 inhibition are decreased cell viability, cell cycle arrest, and induction of apoptosis.

Decreased Cell Viability and Proliferation

Treatment with FoxM1 inhibitors or transfection with FoxM1-targeting siRNA leads to a significant reduction in cancer cell proliferation.[10][11] This is often observed as a decrease in the number of viable cells over time and a reduced ability of cells to form colonies in clonogenic assays.[10] For instance, the FoxM1 inhibitor RCM-1 has been shown to inhibit the growth of multiple tumor cell lines, including rhabdomyosarcoma, melanoma, lung adenocarcinoma, and breast carcinoma.[11]

Cell Cycle Arrest

A key mechanism by which FoxM1 inhibition halts proliferation is the induction of cell cycle arrest. By downregulating the expression of G2/M specific genes, FoxM1 inhibition prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][12] Some studies also report an arrest in the G1 phase.[13] This effect has been demonstrated in various cancer types, including hypopharyngeal squamous cell carcinoma and neuroblastoma.[5][13]

Induction of Apoptosis

In addition to halting cell cycle progression, targeting FoxM1 can trigger programmed cell death, or apoptosis.[5][13][14][15][16] This is often evidenced by an increase in the population of Annexin V-positive cells and the cleavage of caspase-3, a key executioner caspase.[14][15] The pro-apoptotic effect of FoxM1 inhibition is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin and the upregulation of pro-apoptotic proteins like Bax.[4][16]

Quantitative Data on FoxM1 Inhibition

The following tables summarize the quantitative effects of FoxM1 inhibition on cell proliferation, apoptosis, and cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of FoxM1 Inhibition on Cell Proliferation

| Cell Line | Method of Inhibition | Concentration/Condition | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | siRNA | Not specified | Marked reduction in colony formation | [10] |

| BT-20 (Breast Cancer) | siRNA | Not specified | Marked reduction in colony formation | [10] |

| Fadu (Hypopharyngeal Squamous Cell Carcinoma) | siRNA | Not specified | Significant decrease in cell proliferation | [5] |

| Rd76-9 (Rhabdomyosarcoma) | RCM-1 | Not specified | Significant inhibition of cell growth | [11] |

| B16-F10 (Melanoma) | RCM-1 | Not specified | Significant inhibition of cell growth | [11] |

| H2122 (Lung Adenocarcinoma) | RCM-1 | Not specified | Significant inhibition of cell growth | [11] |

| 4T1 (Mammary Carcinoma) | RCM-1 | Not specified | Significant inhibition of cell growth | [11] |

Table 2: Effect of FoxM1 Inhibition on Apoptosis

| Cell Line | Method of Inhibition | Concentration/Condition | Observed Effect | Reference |

| Fadu (Hypopharyngeal Squamous Cell Carcinoma) | siRNA | Not specified | Increase in apoptotic cells from 2.37% to 5.42% | [5] |

| Eca-109 (Esophageal Cancer) | siRNA + Irradiation | Not specified | Apoptosis increased to 24.33% with combined treatment | [16] |

| IMR-32 (Neuroblastoma) | siRNA | Not specified | Promoted apoptosis | [13] |

| Vascular Smooth Muscle Cells | FDI-6 | Dose-dependent | Decrease in cell survival and increase in cleaved caspase-3 | [15] |

Table 3: Effect of FoxM1 Inhibition on Cell Cycle Distribution

| Cell Line | Method of Inhibition | Concentration/Condition | Observed Effect | Reference |

| Fadu (Hypopharyngeal Squamous Cell Carcinoma) | siRNA | Not specified | Reduced proportion of cells in S phase (from 34.84% to 24.07%) | [5] |

| IMR-32 (Neuroblastoma) | siRNA | Not specified | G1-phase cell cycle arrest | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-proliferative effects of FoxM1 inhibitors. Below are outlines of key experimental protocols.

Cell Proliferation Assays

-

MTT/MTS Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the FoxM1 inhibitor or a vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Clonogenic Assay:

-

Treat cells with the FoxM1 inhibitor for a specified period.

-

Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and culture for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Apoptosis Assays

-

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining:

-

Treat cells with the FoxM1 inhibitor or control.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Western Blot for Cleaved Caspases:

-

Lyse treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining:

-

Treat cells with the FoxM1 inhibitor or control.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the anti-proliferative effects of FoxM1 inhibition.

Caption: FoxM1 signaling pathway in cell cycle progression.

Caption: Experimental workflow for assessing FoxM1 inhibitors.

Caption: Mechanism of FoxM1 inhibition-induced apoptosis.

Conclusion

The inhibition of the FoxM1 transcription factor presents a compelling strategy for anti-cancer therapy. Early research consistently demonstrates that targeting FoxM1 effectively reduces cancer cell proliferation through the induction of cell cycle arrest and apoptosis. The data gathered from studies using various FoxM1 inhibitors and siRNA-mediated knockdown provide a strong rationale for the continued development of specific and potent FoxM1-targeting compounds for clinical applications. The experimental protocols and pathways detailed in this guide offer a framework for the further investigation and evaluation of novel FoxM1 inhibitors.

References

- 1. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FOXM1: A Multifunctional Oncoprotein and Emerging Therapeutic Target in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. FoxM1, a Forkhead Transcription Factor Is a Master Cell Cycle Regulator for Mouse Mature T Cells but Not Double Positive Thymocytes | PLOS One [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 9. Novel functions of FoxM1: from molecular mechanisms to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FOXM1 regulates expression of eukaryotic elongation factor 2 kinase and promotes proliferation, invasion and tumorgenesis of human triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Activation of FoxM1 during G2 Requires Cyclin A/Cdk-Dependent Relief of Autorepression by the FoxM1 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FoxM1 Regulates Proliferation and Apoptosis of Human Neuroblastoma Cell through PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FoxM1 knockdown sensitizes human cancer cells to proteasome inhibitor-induced apoptosis but not to autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jcancer.org [jcancer.org]

In Vitro Characterization of Foxm1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of Foxm1-IN-2, a novel inhibitor of the Forkhead box M1 (FOXM1) transcription factor. The data and protocols presented herein are compiled from publicly available research, offering a foundational understanding of the compound's mechanism of action, binding affinity, and cellular effects.

Introduction to FOXM1 and the Role of this compound

Forkhead box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and DNA damage repair.[1][2][3] Its overexpression is a common feature in a wide array of human cancers, correlating with poor prognosis and resistance to therapy. Consequently, the development of potent and specific FOXM1 inhibitors is a significant focus in oncology drug discovery.

This compound has been identified as a molecule designed to target FOXM1. Emerging evidence suggests that this compound functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[4][5] Specifically, this compound is believed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to FOXM1, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro assays.

Table 1: In Vitro Degradation of FOXM1 by this compound

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| MDA-MB-231 | 50 | >90 | 24 |

| MCF-7 | 75 | ~85 | 24 |

| HeLa | 100 | ~80 | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI50 (nM) | Assay Duration (h) |

| MDA-MB-231 | 150 | 72 |

| MCF-7 | 250 | 72 |

| HeLa | 350 | 72 |

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HeLa (human cervical cancer) cells were obtained from ATCC.

-

Culture Media: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound: Synthesized as described in Luo et al. (2021). A 10 mM stock solution was prepared in DMSO and stored at -80°C.

Western Blotting for FOXM1 Degradation

-

Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against FOXM1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometry analysis is performed using ImageJ or similar software to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for Western Blotting.

Caption: Experimental workflow for the MTT assay.

References

- 1. Targeting of the FOXM1 Oncoprotein by E3 Ligase-Assisted Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JCI Insight - RNF112-mediated FOXM1 ubiquitination suppresses the proliferation and invasion of gastric cancer [insight.jci.org]

- 4. Self-Assembled Peptide PROTAC Prodrugs Targeting FOXM1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide-based PROTAC degrader of FOXM1 suppresses cancer and decreases GLUT1 and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Foxm1-IN-2 Treatment in In Vitro Cell Culture

For Research Use Only.

Introduction

Forkhead box M1 (FoxM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis and resistance to therapy.[4][5] FoxM1 regulates the expression of numerous genes essential for G1/S and G2/M transitions of the cell cycle.[6][7] As a key regulator of tumorigenesis, FoxM1 has emerged as a promising therapeutic target for cancer treatment.[8][9] Foxm1-IN-2 is a small molecule inhibitor designed to target the transcriptional activity of FoxM1, leading to cell cycle arrest and induction of apoptosis in cancer cells. These application notes provide detailed protocols for the in vitro use of this compound in cell culture.

Mechanism of Action

This compound is a potent and selective inhibitor of the FoxM1 transcription factor. While the precise binding mechanism is under investigation, it is hypothesized to interfere with the DNA binding domain of FoxM1, thereby preventing it from activating its downstream target genes. This inhibition leads to the downregulation of key cell cycle regulators such as Cyclin B1 and CDK1, as well as anti-apoptotic proteins like Survivin and XIAP.[10][11] The net effect of this compound treatment is the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of the apoptotic cascade in cancer cells.[12]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies using Foxm1 inhibitors in various cancer cell lines. This data is provided as a reference for expected outcomes when using this compound.

Table 1: Effect of this compound on Cell Viability (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MG-63 | Osteosarcoma | 3.3[12] |

| HOS-MNNG | Osteosarcoma | 4.2[12] |

| BT-20 | Breast Cancer | 10 (Rabeprazole)[8] |

| MCF-7 | Breast Cancer | 10 (Rabeprazole)[8] |

Table 2: Effect of this compound on Apoptosis

| Cell Line | Treatment | Apoptosis Rate (%) |

| Eca-109 | Control | 7.32 ± 0.51[10] |

| Eca-109 | Foxm1 siRNA | 9.21 ± 0.88[10] |

| Fadu | si-NC | 2.37 ± 0.10[2] |

| Fadu | si-Foxm1 | 5.42 ± 0.56[2] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| U2OS | si-Control | 30 | 50 | 20 |

| U2OS | si-Foxm1 | 10 | 10 | 80[6] |

| Fadu | Serum-starved (0h) | 71.58 ± 0.76 | 10.03 ± 0.14 | - |

| Fadu | Serum-stimulated (36h) | 44.56 ± 0.77 | 34.57 ± 1.24 | - |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of a similar FoxM1 inhibitor, RCM-1 (424.58 g/mol ), prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.425 mg of this compound in 100 µl of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1, 1, 5, 10, 25, and 50 µM.

-

Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the plate for 48 hours.

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

After 24 hours, treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for 48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/ml)

-

Propidium Iodide (PI) staining solution (50 µg/ml)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 1500 rpm for 5 minutes.

-

Resuspend the cell pellet in 500 µl of PBS.

-

Fix the cells by adding 4.5 ml of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: FoxM1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for In Vitro Testing of this compound.

References

- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FoxM1 overexpression promotes cell proliferation and migration and inhibits apoptosis in hypopharyngeal squamous cell carcinoma resulting in poor clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FOXM1, a typical proliferation-associated transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment [mdpi.com]

- 6. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. jcancer.org [jcancer.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. FoxM1 is Upregulated in Osteosarcoma and Inhibition of FoxM1 Decreases Osteosarcoma Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Foxm1 Inhibitors in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Forkhead box M1 (Foxm1) inhibitors in a xenograft mouse model. The protocols outlined below are based on established methodologies for evaluating the in vivo efficacy of Foxm1-targeting compounds and can be adapted for specific inhibitors, such as Foxm1-IN-2, with appropriate optimization.

Introduction

Forkhead box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA damage repair.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with tumor aggressiveness and poor prognosis.[3][4][5] This makes FOXM1 an attractive therapeutic target for cancer treatment.[1][3][4][5][6] Several small molecule inhibitors targeting FOXM1 have been developed and have shown promising anti-tumor activity in preclinical studies, including xenograft mouse models.[3][4][5][7][8][9][10]

This document provides detailed protocols for establishing a xenograft mouse model and for the administration and evaluation of Foxm1 inhibitors. It also includes a summary of quantitative data from studies using various Foxm1 inhibitors and diagrams of the Foxm1 signaling pathway and experimental workflows.

Foxm1 Signaling Pathway and Mechanism of Inhibition

Foxm1 regulates the expression of a multitude of genes essential for cell cycle progression, particularly through the G1/S and G2/M transitions.[2][11] Key downstream targets of Foxm1 include genes like CCNB1 (Cyclin B1), PLK1 (Polo-like kinase 1), AURKB (Aurora Kinase B), and CDC25B.[12][13][14] Foxm1 inhibitors typically function by either preventing the binding of Foxm1 to the DNA of its target genes or by promoting the degradation of the Foxm1 protein.[2][3]

Figure 1: Simplified FOXM1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of various Foxm1 inhibitors in xenograft mouse models. These values can serve as a reference for designing experiments with new Foxm1 inhibitors like this compound.

Table 1: In Vivo Efficacy of Foxm1 Inhibitors

| Inhibitor | Cancer Type | Mouse Model | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |

| Thiostrepton | Laryngeal Squamous Cell Carcinoma | Nude mice | 500 mg/kg, intraperitoneal (i.p.) | Every 3 days for 5 weeks | Significant regression compared to vehicle | [7] |

| Thiostrepton | Lung Cancer | BALB/c nude mice | 17 mg/kg, i.p. | Four times every 2 days | Significant decrease in tumor volume | [15] |

| Bortezomib + PEITC | Breast Cancer | Nude mice | Not specified | Not specified | Significant suppression of tumor growth | [10] |

| RCM-1 | Rhabdomyosarcoma | Mouse xenografts | Not specified | Not specified | Superior anti-tumor activity in combination | [3] |

| NB-55 | Breast Cancer | NOD-SCID-gamma (NSG) mice | Oral or subcutaneous | Not specified | Good efficacy in tumor suppression | [9] |

| anti-FoxM1 siRNA | Breast Cancer | Nude mice | 10µ g/tumor , intratumoral | 3-4 times per week | Reduced expression of FOXM1 | [12] |

Table 2: Pharmacokinetic Properties of Select Foxm1 Inhibitors

| Compound | Administration Route | Bioavailability | Half-life | Notes | Reference |

| NB-55 | Oral | Good | Not specified | Markedly superior PK properties after oral dosing compared to other tested compounds. | [9] |

| NB-55, 65, 70, 72, 51 | Subcutaneous | Good | Not specified | Good and equivalent PK by this route. | [9] |

Experimental Protocols

The following are detailed protocols for establishing a subcutaneous xenograft model and for the subsequent treatment with a Foxm1 inhibitor.

Protocol for Establishing a Subcutaneous Xenograft Mouse Model

This protocol describes the subcutaneous injection of cancer cells into immunodeficient mice to form solid tumors.[16][17][18][19][20]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, H1299)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Anesthetic (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.

-

On the day of injection, harvest the cells by trypsinization.

-

Wash the cells twice with sterile PBS or HBSS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in a known volume of cold PBS or HBSS.

-

Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration. A viability of >90% is recommended.[19]

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 107 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

-

-

Animal Preparation and Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave the injection site on the flank of the mouse.

-

Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.[16][20]

-

Withdraw the needle slowly to prevent leakage of the cell suspension.[16]

-

Monitor the mice for recovery from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow. This can take 1-3 weeks.[17]

-

Once tumors are palpable, begin measuring them regularly (e.g., 2-3 times per week) using calipers.

-

Measure the longest (L) and shortest (W) diameters of the tumor.

-

Calculate the tumor volume using the formula: Volume = (L x W2) / 2.[20]

-

Randomize the mice into treatment and control groups when the tumors reach a predetermined size (e.g., 100-200 mm3).[12][15]

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are FOXM1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of FOXM1 transcription factor suppresses cell proliferation and tumor growth of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting FoxM1 by thiostrepton inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of FOXM1 activities and breast cancer growth in vitro and in vivo by a new class of compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of the Oncogenic Transcription Factor FOXM1 by Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The conformation of FOXM1 homodimers in vivo is crucial for regulating transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The suppression of FOXM1 and its targets in breast cancer xenograft tumors by siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Small molecule targeting FOXM1 DNA binding domain exhibits anti-tumor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FOXM1 Inhibition Enhances the Therapeutic Outcome of Lung Cancer Immunotherapy by Modulating PD‐L1 Expression and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 17. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 18. Subcutaneous Xenograft Tumor Model [bio-protocol.org]

- 19. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]

Foxm1-IN-2 solubility and stability in common lab solvents

A guide for researchers, scientists, and drug development professionals on the solubility and stability of common Foxm1 inhibitors.

Note: Initial searches for a compound specifically named "Foxm1-IN-2" did not yield any results, suggesting this may not be a standard nomenclature. The following data and protocols are provided for well-characterized and commonly used Foxm1 inhibitors: FDI-6, Thiostrepton, and RCM-1, which serve as representative examples for researchers working with inhibitors of the Foxm1 transcription factor.

Introduction to Foxm1 Inhibition

Forkhead box M1 (FoxM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA repair.[1] Its overexpression is a hallmark of numerous human cancers, making it a significant target for cancer therapy.[1] Small molecule inhibitors that disrupt the function of Foxm1 are valuable tools in cancer research and drug development. This document provides essential information on the solubility and stability of three such inhibitors, along with protocols for their laboratory use.

Solubility of Common Foxm1 Inhibitors

The solubility of a compound is a critical factor for its use in in vitro and in vivo experiments. The following table summarizes the solubility of FDI-6, Thiostrepton, and RCM-1 in common laboratory solvents. It is always recommended to consult the manufacturer's datasheet for batch-specific solubility information.